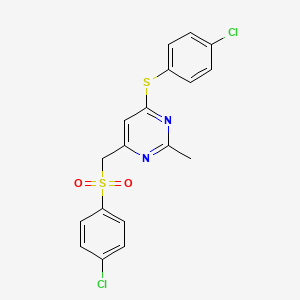
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name of this compound is 7-methyl-1,2,3,4-tetrahydro-1-naphthalenylamine . The InChI code is 1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 .Physical And Chemical Properties Analysis
Methylnaphthamine has a density of 1.001 g/cm3 at 25°C. It has a melting point of -10°C and a boiling point of 250 - 252°C. It is slightly soluble in water with a solubility of 7.5 g/L at 25°C.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives are important synthetic intermediates for bioactive compounds. For instance, acylation and oxidation processes can be applied to these compounds to yield aminonaphthyl ketones, which are further reduced to form aminonaphthyl alcohols mainly in the cis-form. This process, involving stereoselective reduction, is crucial in organic synthesis and pharmaceutical chemistry (Men Wei-dong, 2013).
Photoreaction Studies
In photoreaction studies, the photoaminations of related compounds with ammonia have been shown to yield 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes. This method of synthesizing phenethylamine moieties by photoamination provides insights into new synthetic routes for chemical compounds (Toshiaki Yamashita et al., 1993).
Molecular Structure Analysis
The study of molecular structures is another significant application. For instance, crystallographic studies of compounds with 1,2,3,4-tetrahydronaphthalene moieties have been conducted to understand their stereochemical configurations, providing valuable data for the development of new compounds (M. Kaiser et al., 2023).
Asymmetric Synthesis
Asymmetric synthesis of related compounds, like 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, represents a crucial application in medicinal chemistry. Such synthesis processes are instrumental in creating specific molecular configurations required for drug development and other applications (J. Charlton et al., 1990).
Precursor for Other Compounds
These compounds are also used as precursors for synthesizing various other chemicals. For example, they have been used in the synthesis of thiazolidinones and benzothiazepinones, highlighting their versatility and significance in synthetic chemistry (Bruna B. Drawanz et al., 2017).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCTECSUWUSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)



![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)


![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)
methanone](/img/structure/B2512519.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)
